molecular formula C22H29N3O5S B12524280 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid CAS No. 668481-33-2

6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid

Cat. No.: B12524280
CAS No.: 668481-33-2
M. Wt: 447.5 g/mol
InChI Key: VDUUPFDUFHJDGY-UHFFFAOYSA-N
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Description

6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diazenyl group, a butylsulfamoyl group, and a phenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process often includes:

    Diazotization: The formation of the diazenyl group through the reaction of an aromatic amine with nitrous acid.

    Coupling Reaction: The diazenyl intermediate is then coupled with a phenol derivative to form the diazenyl-phenoxy compound.

    Sulfonation: Introduction of the butylsulfamoyl group through sulfonation reactions.

    Esterification and Hydrolysis: The final step involves esterification followed by hydrolysis to obtain the hexanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to maintain the desired conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The butylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Butylsulfamoyl)phenyl diazenyl benzene: Similar structure but lacks the hexanoic acid moiety.

    Phenoxy hexanoic acid derivatives: Compounds with similar phenoxy and hexanoic acid groups but different substituents.

Uniqueness

6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid is unique due to its combination of a diazenyl group, a butylsulfamoyl group, and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

668481-33-2

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

6-[4-[[4-(butylsulfamoyl)phenyl]diazenyl]phenoxy]hexanoic acid

InChI

InChI=1S/C22H29N3O5S/c1-2-3-16-23-31(28,29)21-14-10-19(11-15-21)25-24-18-8-12-20(13-9-18)30-17-6-4-5-7-22(26)27/h8-15,23H,2-7,16-17H2,1H3,(H,26,27)

InChI Key

VDUUPFDUFHJDGY-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O

Origin of Product

United States

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